molecular formula C22H28O3 B14654004 4-(Pentyloxy)phenyl 4-butylbenzoate CAS No. 42815-60-1

4-(Pentyloxy)phenyl 4-butylbenzoate

Cat. No.: B14654004
CAS No.: 42815-60-1
M. Wt: 340.5 g/mol
InChI Key: GPDMVKQFNWEQJB-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 4-butylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pentyloxy group attached to a phenyl ring, which is further connected to a butylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pentyloxy)phenyl 4-butylbenzoate typically involves the esterification of 4-(pentyloxy)phenol with 4-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Pentyloxy)phenyl 4-butylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pentyloxy)phenyl 4-butylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 4-butylbenzoate is primarily related to its ability to interact with lipid bilayers and biological membranes. The pentyloxy and butylbenzoate groups confer amphiphilic properties, allowing the compound to integrate into lipid environments. This integration can affect membrane fluidity and permeability, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pentyloxy)phenyl 4-butylbenzoate is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties. Its amphiphilic nature and ability to interact with lipid membranes make it particularly valuable in research related to membrane dynamics and drug delivery .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Pentyloxy)phenyl 4-butylbenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via esterification between 4-pentyloxybenzoic acid and 4-butylphenol. A common approach involves acid-catalyzed Fischer esterification (using H₂SO₄ or p-toluenesulfonic acid) or coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.2 acid:phenol) and reflux time (typically 6–12 hrs) to minimize side products. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high yield (>80%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage and substituent positions (e.g., δ 7.8–8.1 ppm for aromatic protons, δ 4.0–4.2 ppm for pentyloxy -OCH₂- groups) .
  • FTIR : Detect ester C=O stretch (~1720 cm⁻¹) and aromatic C-O-C (1250–1150 cm⁻¹).
  • HPLC : Assess purity (>95%) using C18 columns and UV detection at 254 nm .

Q. How can researchers ensure compound purity for reproducibility in experimental studies?

  • Purity Protocols :

  • Use recrystallization (ethanol/water mixture) to remove unreacted precursors.
  • Validate purity via melting point analysis (literature comparison) and HPLC with gradient elution (e.g., 70% acetonitrile/30% water) .

Advanced Research Questions

Q. What strategies resolve contradictions in mesomorphic behavior reported for this compound?

  • Data Reconciliation :

  • Compare thermal analysis (DSC) protocols: Heating/cooling rates (e.g., 5°C/min vs. 10°C/min) significantly affect phase transition observations.
  • Characterize polymorphism via X-ray diffraction (XRD) to identify crystalline vs. liquid crystalline phases .
  • Cross-validate with polarized optical microscopy (POM) to confirm texture changes (e.g., schlieren vs. focal conic patterns) .

Q. How does the compound’s hydrolytic stability under varying pH conditions impact its application in liquid crystal devices?

  • Stability Assessment :

  • Conduct accelerated degradation studies: Expose the compound to acidic (HCl, pH 2) and basic (NaOH, pH 12) conditions at 60°C. Monitor ester hydrolysis via HPLC-MS.
  • Results: Hydrolysis is negligible at pH 4–8 (t₁/₂ > 100 hrs) but rapid at pH > 10 (t₁/₂ < 24 hrs). Recommend encapsulation in polymer matrices for device longevity .

Q. What computational methods predict the compound’s intermolecular interactions in mesophases?

  • Modeling Approaches :

  • Use Density Functional Theory (DFT) to calculate dipole moments and polarizability, correlating with experimental dielectric constants.
  • Molecular Dynamics (MD) simulations reveal packing efficiency and tilt angles in smectic phases. Key parameters: Force fields (e.g., OPLS-AA), 10 ns simulation time .

Q. How can structural analogs of this compound be designed to enhance bioactivity or material properties?

  • Analog Design :

  • Replace the pentyloxy group with branched chains (e.g., iso-pentyl) to alter melting points.
  • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzene ring to modulate electronic properties for optoelectronic applications. Validate via Hammett plots and QSAR models .

Properties

CAS No.

42815-60-1

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(4-pentoxyphenyl) 4-butylbenzoate

InChI

InChI=1S/C22H28O3/c1-3-5-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(10-12-19)8-6-4-2/h9-16H,3-8,17H2,1-2H3

InChI Key

GPDMVKQFNWEQJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCC

Origin of Product

United States

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